molecular formula C10H15NO2 B12955967 4-(1-Amino-3-hydroxypropyl)-2-methylphenol

4-(1-Amino-3-hydroxypropyl)-2-methylphenol

Cat. No.: B12955967
M. Wt: 181.23 g/mol
InChI Key: JVHWKEOHSALHQY-UHFFFAOYSA-N
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Description

4-(1-Amino-3-hydroxypropyl)-2-methylphenol is an organic compound with the molecular formula C10H15NO2 It is a derivative of phenol, characterized by the presence of an amino group and a hydroxyl group on the propyl chain attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-3-hydroxypropyl)-2-methylphenol typically involves the reaction of 2-methylphenol with 3-chloropropanol in the presence of a base to form the intermediate 4-(3-hydroxypropyl)-2-methylphenol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-3-hydroxypropyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The phenol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 4-(1-Amino-3-oxopropyl)-2-methylphenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

4-(1-Amino-3-hydroxypropyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Amino-3-hydroxypropyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in these interactions, facilitating binding and subsequent biological effects. The compound may modulate biochemical pathways, leading to its observed effects in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Amino-3-hydroxypropyl)-2-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties. Its combination of amino and hydroxyl groups on the propyl chain makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(1-amino-3-hydroxypropyl)-2-methylphenol

InChI

InChI=1S/C10H15NO2/c1-7-6-8(2-3-10(7)13)9(11)4-5-12/h2-3,6,9,12-13H,4-5,11H2,1H3

InChI Key

JVHWKEOHSALHQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(CCO)N)O

Origin of Product

United States

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